molecular formula C12H14F3N3OS B6929385 N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine

Cat. No.: B6929385
M. Wt: 305.32 g/mol
InChI Key: JAUYGDMNHURFKI-UHFFFAOYSA-N
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Description

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine is a complex organic compound characterized by the presence of oxazole and thiazole rings

Properties

IUPAC Name

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3OS/c1-7-4-9(17-19-7)5-18(3)6-10-11(12(13,14)15)16-8(2)20-10/h4H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUYGDMNHURFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)CC2=C(N=C(S2)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine typically involves multi-step organic reactions. The process begins with the formation of the oxazole and thiazole rings, followed by their functionalization and coupling.

    Formation of Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides.

    Formation of Thiazole Ring: The thiazole ring is often prepared by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methylamine linkage, where nucleophiles such as halides or alkoxides replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted amines and ethers.

Scientific Research Applications

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine exerts its effects involves its interaction with specific molecular targets. The oxazole and thiazole rings allow it to bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine
  • N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(fluoromethyl)-1,3-thiazol-5-yl]methyl]methanamine
  • N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[2-methyl-4-(chloromethyl)-1,3-thiazol-5-yl]methyl]methanamine

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds. This group significantly enhances its chemical stability and lipophilicity, making it more effective in biological systems compared to its analogs with different substituents.

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